Pan-PIM Biochemical Potency vs. Earlier Pyridyl Carboxamide Lead
The target compound displays balanced, low-nanomolar inhibition of all three PIM isoforms (PIM‑1, PIM‑2, PIM‑3), with IC₅₀ values of <2 nM, <3 nM, and <5 nM, respectively, as measured in biochemical kinase assays [REFS‑1]. In contrast, the earlier pyridyl carboxamide lead (compound 1 in the same series) exhibited IC₅₀ values of 12 nM (PIM‑1), 25 nM (PIM‑2), and 80 nM (PIM‑3) [REFS‑1]. This represents a 6‑ to 16‑fold improvement in PIM‑1 and PIM‑2 potency and a >16‑fold improvement in PIM‑3 potency. The enhanced pan‑PIM potency is attributed directly to the introduction of the 2‑fluoro group and the hydroxycyclohexylmethyl substituent.
| Evidence Dimension | Biochemical inhibition of PIM kinases (IC₅₀, nM) |
|---|---|
| Target Compound Data | PIM‑1 IC₅₀ <2 nM; PIM‑2 IC₅₀ <3 nM; PIM‑3 IC₅₀ <5 nM |
| Comparator Or Baseline | Earlier pyridyl carboxamide lead (compound 1): PIM‑1 IC₅₀ = 12 nM; PIM‑2 IC₅₀ = 25 nM; PIM‑3 IC₅₀ = 80 nM |
| Quantified Difference | 6‑16‑fold improvement for PIM‑1/PIM‑2; >16‑fold for PIM‑3 |
| Conditions | Biochemical kinase activity assays using recombinant human PIM‑1, PIM‑2, PIM‑3; ATP concentration at Km; compound incubation 30 min |
Why This Matters
The balanced, sub‑10 nM pan‑PIM potency ensures that the compound inhibits all three isoforms at pharmacologically relevant concentrations, which is essential for studies requiring complete PIM pathway blockade.
- [1] Nishiguchi G.A., Burger M.T., Han W., et al. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorg. Med. Chem. Lett. 2016, 26, 2328–2332. DOI: 10.1016/j.bmcl.2016.03.037. View Source
